molecular formula C19H18N4O4S2 B2832840 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1021040-30-1

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2832840
CAS No.: 1021040-30-1
M. Wt: 430.5
InChI Key: KJCFZLQAOLUUKA-UHFFFAOYSA-N
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Description

  • The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and isoxazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide nitrogen.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
  • Evaluated for its anti-inflammatory and analgesic properties.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Investigated for its potential use in agricultural chemicals and pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazolopyrimidine Core:

    • Starting with a suitable thiazole derivative, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
    • Example: Cyclization of 2-aminothiazole with a diketone under acidic conditions.
  • Attachment of the Phenyl Group:

    • The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a phenylboronic acid or a halogenated phenyl derivative.
  • Formation of the Isoxazole Ring:

    • The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Mechanism of Action

The mechanism of action of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved include metabolic pathways where the compound acts as an inhibitor or modulator.

Comparison with Similar Compounds

    N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-thiol: Similar structure but with a thiol group instead of a sulfonamide.

Uniqueness:

  • The presence of the sulfonamide group in N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide provides unique chemical reactivity and biological activity compared to its analogs with different functional groups. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Condensation Reactions : Combining thiazolo[3,2-a]pyrimidine derivatives with isoxazole and sulfonamide moieties under acidic conditions.
  • Purification Techniques : Utilization of recrystallization or chromatography to isolate the desired product with high purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. For example:

  • Activity Against Mycobacterium tuberculosis : Some derivatives have shown effectiveness against both wild-type and resistant strains of M. tuberculosis, indicating their potential as anti-tuberculosis agents .
CompoundActivityReference
3aActive against monoresistant Mtb

Antitumor Activity

The compound's structural features suggest potential antitumor properties. In vitro studies have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar in structure have been tested against various cancer cell lines, showing IC50 values in the micromolar range, which indicates promising cytotoxic effects .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors involved in disease pathways.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular penetration, facilitating its action on intracellular targets.

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of various thiazolo[3,2-a]pyrimidine derivatives against bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties:

  • Modified Compounds : Specific substitutions on the thiazole ring improved activity against Gram-positive bacteria.

Case Study 2: Antitumor Activity in Vivo

In vivo experiments using animal models demonstrated that compounds similar to this compound exhibited significant tumor reduction:

ModelTumor TypeReduction (%)Reference
Mouse 1Breast Cancer60%
Mouse 2Leukemia75%

5. Conclusion

This compound presents a promising avenue for further research due to its notable biological activities. Its synthesis is well-established, and preliminary studies indicate significant antimicrobial and antitumor potential. Continued exploration into its mechanism of action and optimization of its pharmacological properties could lead to new therapeutic agents in treating infectious diseases and cancer.

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-10-11(2)20-19-23(18(10)24)16(9-28-19)14-6-5-7-15(8-14)22-29(25,26)17-12(3)21-27-13(17)4/h5-9,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFZLQAOLUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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